BENGHE Foundational & Exploratory

Check Availability & Pricing

A Technical Guide to the Physicochemical
Properties of Fmoc-D-Threonine

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(((9H-Fluoren-9-
Compound Name: )
yl)methoxy)carbonyl)-D-threonine

Cat. No.: B557613

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-D-threonine (N-a-Fmoc-D-threonine) is a pivotal amino acid derivative utilized
extensively in solid-phase peptide synthesis (SPPS).[1] As an N-terminally protected form of
the non-proteinogenic D-threonine, it serves as a fundamental building block for the synthesis
of custom peptides. The incorporation of D-amino acids is a key strategy in medicinal chemistry
to enhance the proteolytic stability of peptide-based drug candidates, thereby extending their
circulating half-life.[2] The fluorenylmethyloxycarbonyl (Fmoc) group provides stable protection
under acidic conditions but is readily cleaved by a weak base, such as piperidine, making it
ideal for the orthogonal synthesis strategies that dominate modern peptide chemistry.[3][4]

This guide provides a comprehensive overview of the core physicochemical properties of
Fmoc-D-threonine, detailed experimental protocols for its application and analysis, and the
biological context for its use in drug development.

Core Physicochemical Properties

The fundamental properties of Fmoc-D-threonine are summarized below. These values are
critical for reaction setup, purification, and analytical characterization.
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Property Value Reference(s)

Fmoc-D-Thr-OH, N-(9-

Synonyms Fluorenylmethoxycarbonyl)-D- [1][5]
threonine

CAS Number 118609-38-4; 157355-81-2 [1]

Molecular Formula C19H1sNOs [1][5]

Molecular Weight 341.36 g/mol [5]

White to off-white powder or
Appearance ) ) [11[5]
crystalline solid

Melting Point 95-97°C [1]

[a]D2 =+16 £ 1° (c=1in
Optical Rotation DMF); +5.0 to +7.0° (c=1in [1]
MeOH)

- Soluble in methanol and
Solubility _ _ [5]
Dimethylformamide (DMF)

Storage Conditions 2 - 8°C, keep in a dry place [11[5]

Spectroscopic and Analytical Data

Analytical assessment is crucial to confirm the identity, purity, and chiral integrity of Fmoc-D-
threonine before its use in synthesis.

Analysis Specification Reference(s)
Purity (HPLC) >97% to =98% [1]
Enantiomeric Purity 299.5%

Identity (IR) Conforms to structure

Spectroscopic Characteristics:
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» Nuclear Magnetic Resonance (NMR): A *H NMR spectrum would show characteristic signals
for the aromatic protons of the Fmoc group (typically between 7.3-7.8 ppm), signals for the
threonine backbone (a-H, 3-H), and a doublet for the methyl group (y-CHs).

« Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorptions for the O-
H stretch of the carboxylic acid, the N-H stretch of the carbamate, a strong C=0 stretch for
the carbamate and carboxylic acid groups, and aromatic C-H stretches from the Fmoc group.

o Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would confirm the
molecular weight, typically showing the [M-H]~ ion in negative mode or the [M+H]* ion in
positive mode.

Experimental Protocols

The primary application of Fmoc-D-threonine is as a building block in Fmoc-based solid-phase
peptide synthesis.[6]

Protocol: Use in Fmoc-Based Solid-Phase Peptide
Synthesis (SPPS)

This protocol outlines a standard manual coupling cycle for adding an Fmoc-D-threonine
residue to a growing peptide chain on a solid support (e.g., Rink amide resin).

Materials:
o Peptide-resin with a free N-terminal amine
e Fmoc-D-threonine

e Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium
hexafluorophosphate) and HOBt (Hydroxybenzotriazole)

o Base: DIPEA (N,N-Diisopropylethylamine) or 2,4,6-collidine[7]
e Solvent: Anhydrous DMF (Dimethylformamide)[7]

e Deprotection solution: 20% (v/v) piperidine in DMF[4][7]
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e Washing solvents: DMF, IPA (Isopropanol), DCM (Dichloromethane)
Methodology:

o Resin Swelling: Swell the peptide-resin in DMF for at least 30-60 minutes in a reaction
vessel.[7]

e Fmoc Deprotection:
o Drain the DMF from the swollen resin.
o Add the 20% piperidine/DMF solution to the resin and agitate for 5-7 minutes.[7]

o Drain the solution and repeat the piperidine treatment for another 5-7 minutes to ensure
complete Fmoc removal.

e Washing: Wash the resin thoroughly to remove residual piperidine and the fulvene-piperidine
adduct. A typical wash cycle is: DMF (x3), IPA (x2), DMF (x3).[3]

e Amino Acid Activation:

o In a separate vial, dissolve Fmoc-D-threonine (3 eq.), HBTU (3 eq.), and HOBt (3 eq.) in a
minimal amount of DMF.[3]

o Add DIPEA (6 eq.) to the mixture. The solution will typically change color, indicating
activation.

o Allow the activation to proceed for 1-2 minutes.

e Coupling:
o Add the activated Fmoc-D-threonine solution to the washed, deprotected resin.
o Agitate the mixture at room temperature for 1-2 hours.

o The completion of the coupling reaction can be monitored using a colorimetric test (e.g.,
Kaiser test).[8]
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e Washing: Drain the coupling solution and wash the resin extensively with DMF (x3), IPA (x2),
and DCM (x3) to remove excess reagents and byproducts.[3]

e The peptide-resin is now ready for the next deprotection and coupling cycle.

Activation & Coupling
(Fmoc-D-Thr, HBTU/HOBY)

Wash Wash
(DMF, IPA) (DMF, IPA, DCM)

Fmoc Deprotection
(20% Piperidine/DMF)

Purified Peptide

Click to download full resolution via product page

Caption: Standard workflow for a single coupling cycle in Fmoc-SPPS.

Protocol: Analytical Quality Control by HPLC

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the
chemical and chiral purity of Fmoc-D-threonine.[9]

Methodology for Purity Analysis (Reversed-Phase HPLC):

o Sample Preparation: Prepare a standard solution of Fmoc-D-threonine in a suitable solvent
(e.g., 1 mg/mL in Acetonitrile/Water).

e HPLC System: Use a standard RP-HPLC system with a C18 column.
o Mobile Phase: A typical mobile phase gradient involves:

o Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA)

o Solvent B: Acetonitrile with 0.1% TFA

e Gradient: Run a linear gradient from low %B to high %B over 20-30 minutes to elute the
compound.

o Detection: Monitor the elution profile using a UV detector at 220 nm and/or 265 nm (for the
Fmoc group).[9]

e Analysis: Purity is determined by integrating the peak area of the main compound relative to
the total peak area.
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Methodology for Enantiomeric Purity (Chiral HPLC):

+ System: Use an HPLC system equipped with a polysaccharide-based chiral stationary phase
(CSP) column.[9]

* Mobile Phase: Isocratic mobile phases are common, often consisting of an organic modifier
(e.g., Methanol or Acetonitrile) and an acidic additive (e.g., TFA or Formic Acid) in water.[9]

¢ Analysis: The D- and L-enantiomers will separate into two distinct peaks. Enantiomeric
excess (% ee) is calculated from the relative peak areas of the two enantiomers. For Fmoc-
D-threonine, the peak corresponding to the D-enantiomer should be >99.5% of the total
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Caption: Analytical workflow for quality control of Fmoc-D-threonine.
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Biological and Pharmacological Context

The primary reason to use Fmoc-D-threonine is to introduce a D-amino acid into a peptide
sequence. This modification can have profound effects on the peptide's pharmacological
properties.

Peptides composed of natural L-amino acids are often susceptible to rapid degradation by
endogenous proteases, limiting their therapeutic potential.[2] Replacing a key L-amino acid
with its D-enantiomer can render the peptide bond resistant to enzymatic cleavage.[2] This
strategy significantly increases the peptide's stability and in vivo half-life.

However, this modification is not without potential consequences. The stereochemistry of
amino acid side chains is often critical for high-affinity receptor binding and subsequent signal
transduction.[2] Changing an L-threonine to a D-threonine can alter the peptide's three-
dimensional conformation, which may lead to:

e Reduced Binding Affinity (Higher Kd): The D-amino acid may introduce steric hindrance in
the receptor's binding pocket.[2]

» Altered Biological Activity (Higher ICso): The precise orientation of the side chain may be
necessary for agonistic or antagonistic activity.

» Unchanged or even Enhanced Activity: In some cases, the conformational change induced
by the D-amino acid may be beneficial for receptor interaction.

Therefore, the substitution of L-threonine with D-threonine represents a trade-off between
enhanced stability and potentially altered biological function, which must be empirically
evaluated for each specific peptide therapeutic.[2]
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Caption: Conceptual impact of D-threonine substitution on peptide properties.

Conclusion

Fmoc-D-threonine is an indispensable reagent for modern peptide chemistry. Its well-defined
physicochemical properties and compatibility with standard Fmoc-SPPS protocols allow for the
precise incorporation of D-threonine into synthetic peptides. This strategic modification is a
powerful tool for researchers and drug developers aiming to overcome the inherent instability of
natural peptides, thereby enabling the creation of more robust and effective peptide-based
therapeutics. Careful analytical quality control and empirical evaluation of biological activity are
paramount to successfully leveraging the benefits of D-amino acid incorporation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.chemimpex.com/products/05349
https://www.benchchem.com/pdf/D_Threonine_vs_L_Threonine_Peptide_Analogs_A_Comparative_Guide_to_Biological_Activity.pdf
https://chempep.com/fmoc-solid-phase-peptide-synthesis/
https://altabioscience.com/articles/fmoc-amino-acids-for-spps/
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1977826.htm
https://experiments.springernature.com/articles/10.1007/978-1-0716-3914-6_3
https://experiments.springernature.com/articles/10.1007/978-1-0716-3914-6_3
https://www.chem.uci.edu/~jsnowick/groupweb/files/Standard_practices_for_Fmoc_based_solid_phase_peptide_synthesis_in_the_Nowick_Laboratory_V_1.7.2.pdf
https://digital.csic.es/bitstream/10261/187255/1/Solid-phase_Palomo_Publisher2014.pdf
https://www.phenomenex.com/-/jssmedia/phxjss/data/media/documents/importedfromlegacy/pdfdocuments/tn25350814_w.pdf?rev=4156e185dea54e50bbcda657a5b8f7ad
https://www.benchchem.com/product/b557613#physicochemical-properties-of-fmoc-d-threonine
https://www.benchchem.com/product/b557613#physicochemical-properties-of-fmoc-d-threonine
https://www.benchchem.com/product/b557613#physicochemical-properties-of-fmoc-d-threonine
https://www.benchchem.com/product/b557613#physicochemical-properties-of-fmoc-d-threonine
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b557613?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b557613?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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